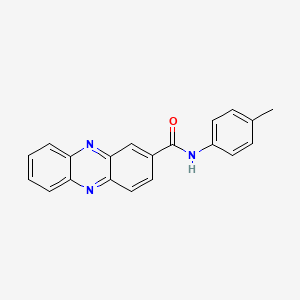
N-(4-methylphenyl)phenazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)phenazine-2-carboxamide is a synthetic compound belonging to the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including N-(4-methylphenyl)phenazine-2-carboxamide, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2C-units.
Reductive Cyclization: This involves the cyclization of diphenylamines under reductive conditions.
Oxidative Cyclization: This method uses the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed N-arylation of suitable precursors.
Industrial Production Methods
Industrial production of phenazine derivatives often involves the use of engineered bacterial strains, such as Pseudomonas chlororaphis, which can biosynthesize phenazine-1-carboxamide under controlled conditions . This biotechnological approach offers advantages such as higher yields and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)phenazine-2-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-2-carboxylic acid, while reduction may produce phenazine-2-carboxamide .
Scientific Research Applications
N-(4-methylphenyl)phenazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes and pigments due to its stable and vibrant coloration.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)phenazine-2-carboxamide involves its ability to act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects . The compound also interacts with molecular targets such as topoisomerases, which are enzymes involved in DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa, known for its antimicrobial properties.
Phenazine-1-carboxylic acid: A phenazine derivative with potent antifungal activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness
N-(4-methylphenyl)phenazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with topoisomerases makes it a promising candidate for further research in various fields .
Properties
IUPAC Name |
N-(4-methylphenyl)phenazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-13-6-9-15(10-7-13)21-20(24)14-8-11-18-19(12-14)23-17-5-3-2-4-16(17)22-18/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXFCBFSPDPDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine](/img/structure/B5031700.png)
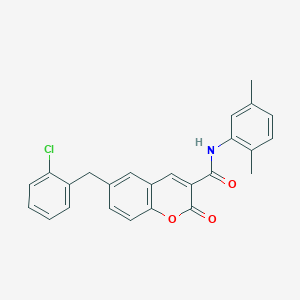
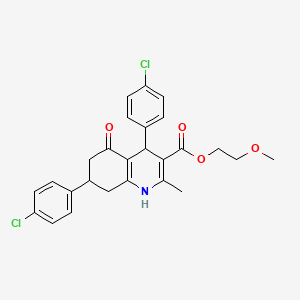

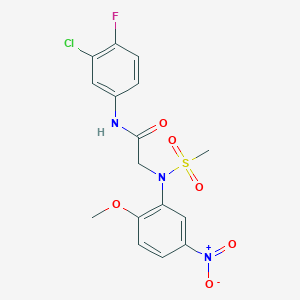

![1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene](/img/structure/B5031741.png)
![2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5031745.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5031761.png)
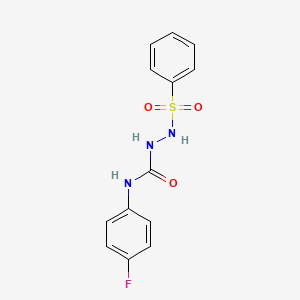
![[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B5031768.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5031782.png)


